N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide
Overview
Description
N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide is a synthetic organic compound characterized by its unique pyrazole and thiophene moieties. This compound has garnered interest for its diverse applications in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, its functionalization, and the subsequent coupling with the thiophene-2-carboxamide moiety. A common approach begins with the preparation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole through cyclization reactions involving hydrazines and appropriate keto compounds. This intermediate is then coupled with 4-bromophenyl derivatives under palladium-catalyzed cross-coupling conditions to introduce the aryl substituent. Finally, the thiophene-2-carboxamide is incorporated using amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the production of N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide may involve batch processes in multi-step synthesis or continuous flow methods to enhance yield and efficiency. Key factors include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo various types of chemical reactions, including:
Oxidation: Formation of oxidized derivatives under oxidative conditions.
Reduction: Conversion to reduced analogs using reductive agents.
Substitution: Functional group substitutions, often via nucleophilic or electrophilic pathways.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic or nucleophilic reagents for substitution reactions. Typical conditions may involve organic solvents, controlled temperatures, and catalytic amounts of transition metals.
Major Products Formed from These Reactions: The major products depend on the type of reaction:
Oxidation can lead to the formation of ketone or carboxylic acid derivatives.
Reduction might yield alcohol or amine functional groups.
Substitution reactions can introduce various functional groups, such as halides, hydroxyl, or alkyl groups, modifying the compound's properties.
Scientific Research Applications
Chemistry: This compound serves as a key building block in organic synthesis, aiding in the creation of more complex molecules with potential biological activity.
Biology: In biological research, it functions as a probe to investigate biochemical pathways, receptor interactions, and enzyme inhibition.
Medicine: Medically, this compound exhibits potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In industrial applications, its unique structural features make it a valuable component in the design of advanced materials, including polymers and electronic devices.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and modulating their activity, often through inhibition or activation. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the pyrazole and thiophene moieties contribute to its binding specificity and potency.
Comparison with Similar Compounds
Uniqueness: Compared to other compounds with similar structures, N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}thiophene-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical properties, such as increased metabolic stability and enhanced biological activity.
Similar Compounds:1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives with different carboxamide groups.
Thiophene-2-carboxamide derivatives with varied substituents on the pyrazole ring.
Compounds with similar aryl-aryl linkages but differing in peripheral functional groups.
Properties
IUPAC Name |
N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)19-13-17(27(26-19)16-5-2-1-3-6-16)14-8-10-15(11-9-14)25-20(28)18-7-4-12-29-18/h1-13H,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKINWAKEPYUQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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